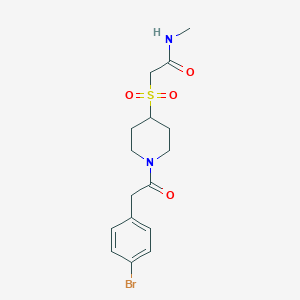
2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C16H21BrN2O4S and its molecular weight is 417.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((1-(2-(4-bromophenyl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, interactions with various receptors, and implications for drug development.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a piperidine ring, a sulfonamide group, and a bromophenyl moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and its interaction with G protein-coupled receptors (GPCRs).
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the brominated phenyl group enhances lipophilicity, allowing better penetration through bacterial membranes, which is crucial for its antimicrobial efficacy .
Table 1: Antimicrobial Activity of this compound)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Methicillin-resistant S. aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
Interaction with Receptors
The compound has been studied for its interaction with various receptors, particularly those involved in immune response and inflammation. It acts as an agonist for N-formyl peptide receptors (FPRs), which play a critical role in host defense mechanisms . The binding affinity and efficacy of this compound at these receptors suggest potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features. The sulfonamide group is essential for receptor binding, while the bromophenyl substituent contributes to increased potency against microbial targets. Studies have shown that modifications to these groups can significantly alter the compound's activity profile, underscoring the importance of SAR in drug design .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on a series of newly synthesized derivatives, including the target compound, demonstrated that compounds with similar structural motifs exhibited varied antimicrobial activities. The study confirmed that the presence of halogenated phenyl groups significantly enhanced efficacy against Gram-positive bacteria due to increased membrane permeability .
- Receptor Binding Study : Another investigation utilized radiolabeled assays to determine the binding affinity of the compound at FPRs. Results indicated that it exhibited nanomolar binding affinities, highlighting its potential as a lead compound for developing new anti-inflammatory agents .
Propriétés
IUPAC Name |
2-[1-[2-(4-bromophenyl)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4S/c1-18-15(20)11-24(22,23)14-6-8-19(9-7-14)16(21)10-12-2-4-13(17)5-3-12/h2-5,14H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYLLJRWPWBFFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














